Ethyl 4-(rhamnosyloxy)benzylcarbamate
Description
Identification and Distribution within Botanical Sources
Ethyl 4-(rhamnosyloxy)benzylcarbamate is a known phytoconstituent of the Moringa oleifera tree, a plant recognized for its rich chemical diversity.
The compound has been identified in various parts of the Moringa oleifera plant. Its presence is most consistently reported in the pods. ajptonline.com However, research has confirmed its distribution in other organs as well, including the leaves, flowers, seeds, and bark. researchgate.netresearchgate.net The ethanolic concentrate of the pods, in particular, has been a primary source for its isolation. researchgate.net
Table 1: Localization of this compound in Moringa oleifera
| Plant Organ | Presence Reported |
|---|---|
| Pods | Yes |
| Leaves | Yes |
| Seeds | Yes |
| Flowers | Yes |
This table summarizes the reported presence of the compound in various organs of the Moringa oleifera plant.
During its extraction from Moringa oleifera, this compound is isolated alongside a variety of other structurally related compounds. These co-constituents often share a common benzyl (B1604629) group and/or a rhamnose sugar moiety. Notable co-isolated compounds include isothiocyanates, nitrile glycosides, and sterols.
Specifically, it has been segregated with known compounds such as 4-(α-L-rhamnosyloxy)-benzyl isothiocyanate, methyl-p-hydroxybenzoate, and β-sitosterol from the pods. ajptonline.com Other related compounds identified in the same plant parts include various thiocarbamates and nitriles. ajptonline.com The nitrile glycoside Niazirin, which also features the 4-(α-L-rhamnosyloxy)phenylacetonitrile structure, is another key compound isolated from the leaves and pods. researchgate.net
Table 2: Phytoconstituents Co-isolated with this compound from Moringa oleifera
| Compound Name | Structural Class |
|---|---|
| 4-(α-L-rhamnosyloxy)-benzyl isothiocyanate | Isothiocyanate Glycoside |
| Niazirin (4-(α-L-Rhamnosyloxy) phenylacetonitrile) | Nitrile Glycoside |
| Methyl-p-hydroxybenzoate | Phenolic Compound |
| β-Sitosterol | Sterol |
This table highlights the diverse classes of chemical compounds that are typically isolated along with this compound.
Advanced Chromatographic and Extraction Procedures
The isolation and purification of this compound from Moringa oleifera involve sophisticated extraction and chromatographic techniques designed to separate this specific carbamate (B1207046) from a complex mixture of phytochemicals.
The initial step in isolating the compound involves extraction from the plant material using polar solvents. Ethanol (B145695) has been effectively used to create concentrates from Moringa oleifera pods, which serve as the starting point for isolating the carbamate. researchgate.net Methanol (B129727) is another commonly employed solvent; 80% methanol has been used for crude extraction from the leaves. mdpi.com Following initial extraction, the crude extract is often subjected to liquid-liquid partitioning with solvents of varying polarity, such as petroleum ether, ethyl acetate, and n-butanol, to achieve a preliminary separation of compounds based on their solubility. acs.org The fraction containing the target carbamate is then concentrated for further chromatographic purification. acs.org
A multi-stage chromatographic approach is essential for obtaining this compound in a pure form.
Silica (B1680970) Gel Column Chromatography : Following solvent extraction and partitioning, the enriched fraction is typically subjected to column chromatography over silica gel. acs.orgscielo.br Gradient elution, often using a chloroform-methanol solvent system, is employed to separate the complex mixture into simpler fractions. acs.org
Sephadex LH-20 Column Chromatography : Fractions containing polar, glycosidic compounds are often further purified using size-exclusion chromatography on Sephadex LH-20. acs.org This step is particularly effective for separating compounds based on their molecular size and for removing pigments and other impurities. acs.org
Octadecyl-silica (ODS) Chromatography : For final purification and for analytical purposes, High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is used. mdpi.comnih.gov These methods often utilize a C18 (ODS) stationary phase with a mobile phase gradient, such as water and acetonitrile (B52724) containing a small amount of formic acid, to achieve high-resolution separation. mdpi.comsemanticscholar.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl N-[[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO7/c1-3-22-16(21)17-8-10-4-6-11(7-5-10)24-15-14(20)13(19)12(18)9(2)23-15/h4-7,9,12-15,18-20H,3,8H2,1-2H3,(H,17,21)/t9-,12-,13+,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNZZQOFLFJJJZ-NBUQLFNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=CC=C(C=C1)OC2C(C(C(C(O2)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801158480 | |
| Record name | Ethyl N-[[4-[(6-deoxy-α-L-mannopyranosyl)oxy]phenyl]methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801158480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208346-80-9 | |
| Record name | Ethyl N-[[4-[(6-deoxy-α-L-mannopyranosyl)oxy]phenyl]methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208346-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl N-[[4-[(6-deoxy-α-L-mannopyranosyl)oxy]phenyl]methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801158480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation Methodologies
Advanced Chromatographic and Extraction Procedures
Considerations for Yield and Purity in Natural Product Isolation
The yield and purity of Ethyl 4-(rhamnosyloxy)benzylcarbamate obtained through isolation from natural sources are influenced by several critical factors throughout the extraction and purification process. While specific quantitative data on the yield and purity of this particular compound are not extensively reported in the available scientific literature, the principles governing natural product isolation provide a framework for understanding these considerations.
The initial choice of plant material, including the specific variety of Moringa oleifera, the part of the plant used (leaves or seeds), and the geographic origin, can significantly impact the concentration of the target compound and thus the potential yield. nih.gov The extraction method, particularly the choice of solvent and extraction conditions (e.g., temperature, duration), plays a crucial role in efficiently extracting the compound from the plant matrix.
Chemical Synthesis and Analog Derivatization
Elucidation of Synthetic Pathways for Ethyl 4-(rhamnosyloxy)benzylcarbamate
The construction of this compound logically proceeds through the coupling of a protected rhamnose derivative with a suitably functionalized benzyl (B1604629) alcohol or benzylamine (B48309) precursor, followed by the introduction of the ethyl carbamate (B1207046) group.
A likely synthetic route would involve the following key steps:
Protection of Rhamnose: The hydroxyl groups of L-rhamnose would first need to be protected to ensure regioselective glycosylation. Acetyl groups are commonly used for this purpose, which can be introduced using acetic anhydride (B1165640) in the presence of a catalyst like pyridine. This would yield a per-acetylated rhamnose derivative.
Activation of the Anomeric Center: The anomeric hydroxyl group of the protected rhamnose would then be converted into a good leaving group, such as a bromide or a trichloroacetimidate, to facilitate the subsequent glycosylation reaction.
Glycosylation: The activated rhamnose derivative would be reacted with a 4-hydroxybenzyl alcohol or a related precursor. This reaction is typically carried out in the presence of a promoter, such as a silver or mercury salt for glycosyl halides, or an acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) for glycosyl trichloroacetimidates. The solvent is usually a non-polar aprotic solvent like dichloromethane.
Formation of the Carbamate Group: The carbamate moiety can be introduced in several ways. One common method for synthesizing benzyl carbamates involves the reaction of a benzylamine with ethyl chloroformate. scirp.org In this case, the glycosylated benzyl alcohol would first need to be converted to a benzylamine. Alternatively, the carbamate could be formed from the benzyl alcohol using methods like the Curtius or Hofmann rearrangement of a corresponding acyl azide (B81097) or amide, respectively, followed by trapping with ethanol (B145695). A more direct approach could involve the reaction of the glycosylated benzyl alcohol with isocyanatoethane.
Deprotection: The final step would involve the removal of the protecting groups from the rhamnose moiety, typically through basic hydrolysis (e.g., using sodium methoxide (B1231860) in methanol (B129727) for acetyl groups) to yield the final product.
A general synthesis for ethyl benzyl carbamates involves dissolving a benzylamine derivative in a solvent like acetone (B3395972) with a base such as anhydrous potassium carbonate (K₂CO₃). scirp.org The reaction is maintained at a low temperature (between -10°C and 0°C) while ethyl chloroformate is added. scirp.org
Table 1: Plausible Reactants and Conditions for Synthesis
| Step | Reactant 1 | Reactant 2 | Catalyst/Promoter | Solvent | Temperature |
| Protection | L-Rhamnose | Acetic Anhydride | Pyridine | - | Room Temp. |
| Activation | Acetylated Rhamnose | HBr/Acetic Acid | - | Dichloromethane | 0°C to RT |
| Glycosylation | Glycosyl Bromide | 4-Hydroxybenzyl alcohol | Silver Triflate | Dichloromethane | -20°C to RT |
| Carbamate Formation | Glycosylated Benzylamine | Ethyl Chloroformate | K₂CO₃ | Acetone | -10°C to 0°C |
| Deprotection | Protected Final Compound | Sodium Methoxide | - | Methanol | Room Temp. |
This table represents a hypothetical pathway based on standard organic synthesis methods.
The formation of the carbamate bond in the proposed synthesis from a benzylamine and ethyl chloroformate proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl chloroformate. This is followed by the elimination of a chloride ion, and after deprotonation of the nitrogen, the ethyl carbamate is formed. The use of a base like potassium carbonate is to neutralize the HCl generated during the reaction. scirp.org
The formation of the glycosidic bond is a more complex process that depends on the specific reactants and promoters used. In the case of a glycosyl bromide and a benzyl alcohol promoted by a silver salt, the reaction likely proceeds through an Sₙ1-like mechanism. The silver ion coordinates to the bromide, facilitating its departure and the formation of a transient oxocarbenium ion. The hydroxyl group of the benzyl alcohol then attacks this electrophilic species from either the alpha or beta face, leading to the formation of the glycosidic linkage. The stereochemical outcome is often influenced by factors such as the solvent, temperature, and the nature of the protecting groups on the sugar.
Rational Design and Synthesis of Structural Analogs
The development of structural analogs of this compound can be approached by modifying its three main components: the rhamnosyl moiety, the benzylcarbamate scaffold, and by creating hybrid molecules.
Changes to the rhamnose part of the molecule could involve altering the sugar itself or modifying its hydroxyl groups. One example of the latter is the acetylated derivative, O-Ethyl-4-[(2',3',4'-tri-O-acetyl-alpha-L-rhamnosyloxy)benzyl]carbamate. vulcanchem.com This modification would increase the lipophilicity of the compound, which could affect its cell permeability and metabolic stability. vulcanchem.com Other modifications could include replacing the rhamnose with other sugars (e.g., glucose, galactose) to investigate the structure-activity relationship of the glycone part.
The benzylcarbamate portion of the molecule offers several sites for modification. The ethyl group of the carbamate could be replaced with other alkyl or aryl groups to modulate the compound's properties. The aromatic ring could be substituted with various functional groups (e.g., halogens, alkyls, nitro groups) to alter its electronic properties and potential interactions with biological targets. The linker between the aromatic ring and the carbamate nitrogen could also be extended or shortened.
Hybrid molecules could be designed by combining the structural features of this compound with other pharmacologically active moieties. For instance, the rhamnose-benzyl unit could be attached to different functional groups known to have specific biological activities. This approach aims to create bifunctional molecules with potentially enhanced or novel therapeutic properties.
Structural Elucidation and Comprehensive Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A complete NMR analysis of Ethyl 4-(rhamnosyloxy)benzylcarbamate would involve a combination of one-dimensional and two-dimensional experiments to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity between atoms.
One-Dimensional (¹H, ¹³C) NMR Spectral Analysis
Detailed experimental ¹H and ¹³C NMR data for this compound are not widely available in the public domain based on current search results. However, a theoretical analysis suggests the expected signals.
The ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), the benzylic methylene (B1212753) protons, the aromatic protons on the benzene (B151609) ring, and the protons of the rhamnose sugar moiety, including the anomeric proton. The chemical shifts and coupling constants of the sugar protons would be crucial in determining the relative stereochemistry of the hydroxyl and methyl groups on the rhamnose ring.
The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. This would include the carbonyl carbon of the carbamate (B1207046), the carbons of the ethyl group, the aromatic carbons, the benzylic carbon, and the six carbons of the rhamnose unit.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|
Two-Dimensional (COSY, HMQC, HMBC, NOESY) NMR for Structural Connectivity and Stereochemistry
To unambiguously assign the structure of this compound, a series of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of protons within the rhamnose unit and the ethyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the different fragments of the molecule, for instance, showing the correlation between the anomeric proton of rhamnose and the carbon of the benzyl (B1604629) group, and the correlations that establish the carbamate structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close in proximity. It is vital for determining the stereochemistry, such as the α- or β-configuration of the glycosidic linkage and the relative stereochemistry of the substituents on the rhamnose ring.
While general principles of these techniques are well-established, specific experimental 2D NMR data for this compound is not available in the reviewed literature. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation
High-resolution mass spectrometry is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₁₆H₂₃NO₇. vulcanchem.com The experimentally measured mass would be compared to the calculated exact mass, with a high degree of accuracy providing strong evidence for the proposed formula.
Table 3: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass | Measured Mass | Ionization Mode |
|---|
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be expected for the various functional groups.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H (hydroxyls) | ~3400 (broad) | Stretching vibration of the hydroxyl groups on the rhamnose moiety. |
| N-H (carbamate) | ~3300 | Stretching vibration of the N-H bond in the carbamate group. |
| C-H (aromatic) | ~3100-3000 | Stretching vibration of the C-H bonds on the benzene ring. |
| C-H (aliphatic) | ~2980-2850 | Stretching vibrations of the C-H bonds in the ethyl and rhamnose methyl groups. |
| C=O (carbamate) | ~1700 | Stretching vibration of the carbonyl group in the carbamate. |
| C=C (aromatic) | ~1600, ~1500 | Stretching vibrations of the carbon-carbon bonds in the benzene ring. |
While specific experimental IR data for this compound is not readily found in the literature, the expected absorption bands can be predicted based on its known structure. rsc.org
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment
The presence of multiple stereocenters in the rhamnose moiety makes this compound a chiral molecule. Its chirality can be confirmed and characterized using optical rotation and circular dichroism spectroscopy.
Optical Rotation: The specific rotation, [α]D, would be a characteristic physical property of the compound. A non-zero value would confirm its optical activity. The sign and magnitude of the rotation are dependent on the compound's structure, concentration, temperature, and the wavelength of light used.
Specific experimental data for the optical rotation and circular dichroism of this compound are not available in the surveyed literature.
Biosynthetic Investigations and Proposed Pathways in Moringa Oleifera
Identification of Putative Biosynthetic Precursors
The biosynthesis of ethyl 4-(rhamnosyloxy)benzylcarbamate is believed to originate from the amino acid L-phenylalanine. In plants, L-phenylalanine is a precursor for a vast array of secondary metabolites, including benzenoids. The formation of the core structure of the target compound likely proceeds through a series of intermediates derived from L-phenylalanine.
Structurally related compounds found in Moringa oleifera, such as 4-(α-L-rhamnopyranosyloxy)-benzyl isothiocyanate and niazimicin, provide clues to the initial steps of the biosynthetic pathway. These compounds share the 4-(rhamnosyloxy)benzyl moiety, suggesting a common biosynthetic origin. The biosynthesis of these related compounds is thought to proceed via the β-oxidative pathway of benzoic acid biosynthesis. nih.gov
Key putative precursors in the proposed pathway for this compound include:
p-Coumaroyl-CoA: Derived from L-phenylalanine via the phenylpropanoid pathway.
p-Hydroxybenzaldehyde: Formed from p-coumaroyl-CoA.
p-Hydroxybenzylamine: A likely direct precursor to the benzylcarbamate moiety, potentially formed from p-hydroxybenzaldehyde via a transamination reaction.
UDP-L-rhamnose: The activated sugar donor for the glycosylation step.
The presence of these precursors or their derivatives in Moringa oleifera tissues supports their proposed role in the biosynthesis of this compound. nih.govresearchgate.net
Table 1: Putative Biosynthetic Precursors of this compound
| Precursor | Proposed Origin |
|---|---|
| L-Phenylalanine | Primary Metabolism |
| p-Coumaroyl-CoA | Phenylpropanoid Pathway |
| p-Hydroxybenzaldehyde | Benzenoid Pathway |
| p-Hydroxybenzylamine | Amination of p-hydroxybenzaldehyde |
Proposed Enzymatic Steps and Glycosyltransferase Activity
The proposed biosynthetic pathway for this compound involves several key enzymatic reactions. While the specific enzymes have not yet been isolated and characterized from Moringa oleifera, their activities can be inferred from known biochemical transformations.
Formation of the Benzylamine (B48309) Moiety: The conversion of p-hydroxybenzaldehyde to p-hydroxybenzylamine is a critical step. This is likely catalyzed by an aminotransferase , an enzyme that transfers an amino group from a donor molecule, such as an amino acid, to the aldehyde.
Carbamate (B1207046) Formation: The formation of the ethyl carbamate group is a key and less understood step in a plant context. In other biological systems, such as during fermentation, ethyl carbamate can be formed from the reaction of ethanol (B145695) with urea (B33335) or cyanate (B1221674) derivatives. nih.govresearchgate.netmdpi.com It is plausible that a similar reaction occurs in Moringa oleifera, potentially catalyzed by a carbamoyltransferase or a related enzyme that utilizes a carbamoyl (B1232498) donor and ethanol. The ethanol itself could be a product of fermentation processes within the plant tissues.
Glycosylation: The final step in the biosynthesis is the attachment of a rhamnose sugar to the 4-hydroxyl group of the benzylcarbamate core. This reaction is catalyzed by a UDP-rhamnose:benzylcarbamate rhamnosyltransferase . This type of enzyme belongs to the large family of glycosyltransferases (GTs) , which are known to be involved in the biosynthesis of a wide variety of glycosylated natural products in plants. researchgate.net The presence of numerous phenolic glycosides in Moringa oleifera strongly suggests the activity of a diverse set of glycosyltransferases. nih.govmdpi.com In silico studies of the related compound niazimicin suggest it may act as a glycosyltransferase inhibitor, highlighting the importance of this enzyme class in the biosynthesis of these compounds. researchgate.net
Table 2: Proposed Enzymatic Steps in the Biosynthesis of this compound
| Step | Proposed Enzyme Class | Substrate | Product |
|---|---|---|---|
| 1 | Aminotransferase | p-Hydroxybenzaldehyde | p-Hydroxybenzylamine |
| 2 | Carbamoyltransferase (putative) | p-Hydroxybenzylamine, Ethanol, Carbamoyl donor | Ethyl 4-hydroxybenzylcarbamate |
Intermediates and Metabolic Flux Analysis
The proposed biosynthetic pathway involves a series of key intermediates. Following the formation of p-hydroxybenzylamine, the immediate precursor to the final glycosylated product would be ethyl 4-hydroxybenzylcarbamate . This aglycone is then glycosylated to yield the final compound.
A comprehensive metabolic flux analysis for the biosynthesis of this compound has not yet been reported. Such an analysis would be crucial to understand the flow of carbon through the pathway and to identify potential rate-limiting steps. nih.gov This would involve the use of isotopically labeled precursors, such as ¹³C-labeled L-phenylalanine, and tracking their incorporation into the intermediates and the final product.
Metabolic profiling studies of Moringa oleifera have identified a wide range of primary and secondary metabolites, including amino acids, sugars, and phenolic compounds. nih.govresearchgate.netmdpi.comresearchgate.net These studies provide a foundational understanding of the metabolic network within which the biosynthesis of this compound occurs. Future research focusing on targeted metabolic flux analysis will be essential to elucidate the dynamics of this specific pathway and its regulation within the broader metabolic context of the plant. This could pave the way for metabolic engineering approaches to enhance the production of this and other valuable bioactive compounds in Moringa oleifera.
Mechanistic Investigations of Biological Activities Pre Clinical Focus
Antitumor and Chemopreventive Research
Research into the extracts of Moringa oleifera has identified several compounds with potential antitumor and chemopreventive properties. nih.govacademicjournals.orgresearchgate.net The focus of these investigations includes the inhibition of virus activation, modulation of cancer cell growth, and influence on key cellular signaling pathways.
The Epstein-Barr virus (EBV), a human herpesvirus, has been linked to various malignancies. A key area of chemoprevention research involves inhibiting the activation of the EBV early antigen (EBV-EA), which is associated with the viral lytic cycle and tumor promotion.
In a study of compounds isolated from the ethanol (B145695) extract of Moringa oleifera seeds, several were tested for their ability to inhibit EBV-EA activation in Raji cells (a human Burkitt's lymphoma cell line) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.gov While Ethyl 4-(rhamnosyloxy)benzylcarbamate was successfully isolated in this study, it was other related compounds from the same extract, such as 4(alpha-L-rhamnosyloxy)-benzyl isothiocyanate and niazimicin, that were specifically tested and shown to have significant inhibitory effects on EBV-EA activation. nih.gov Niazimicin, in particular, demonstrated potent antitumor-promoting activity in subsequent in vivo tests. nih.gov These findings suggest that compounds from Moringa oleifera can act as potent chemopreventive agents, with the inhibition of EBV-EA activation being a key mechanism. nih.gov
The modulation of cellular proliferation and the induction of apoptosis (programmed cell death) are critical targets in cancer research. Extracts from Moringa oleifera have been reported to possess potent antiproliferative activity and the capacity to induce apoptosis in tumor cell lines. academicjournals.org While direct studies detailing the specific effects of this compound on these pathways are limited, the general anticancer activity observed in Moringa extracts is often attributed to the collective action of its bioactive components, including its various carbamate (B1207046) and isothiocyanate derivatives. nih.govresearchgate.net Further research is required to delineate the precise role of this compound in modulating specific proteins and pathways involved in cell proliferation and apoptosis.
The interaction with key regulatory proteins, such as the tumor suppressor p53, is a hallmark of many chemotherapeutic agents. Currently, the scientific literature available from pre-clinical studies does not provide specific details on the direct interaction between this compound and tumor suppressor proteins like p53 or oncogenic targets such as PARK2. Elucidating these potential interactions remains an area for future investigation.
Intracellular signaling cascades are crucial for cell fate decisions, and their dysregulation is a common feature of cancer. The Nrf2-Keap1 pathway is a major regulator of the cellular defense against oxidative stress, and its activation has been linked to cancer progression and therapy resistance. nih.gov Similarly, the Hippo pathway, with its downstream effectors YAP and TAZ, is a key regulator of organ size and tumorigenesis. nih.gov At present, specific studies linking this compound to the modulation of the YAP/TAZ, Nrf2-Keap1, TLR4/NF-κB, or Wnt/β-catenin signaling pathways have not been reported in the available scientific literature. Understanding the compound's potential influence on these critical cascades is essential for a complete picture of its biological activity and will require further dedicated research.
Anti-diabetic Potential
In addition to its investigation in cancer research, this compound has been explored for its potential role in managing type 2 diabetes.
Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a critical role in glucose homeostasis. It inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion after a meal. nih.govnih.gov By inhibiting the DPP-IV enzyme, the levels of active incretins are increased, leading to enhanced insulin release and improved glucose control. nih.govnih.gov This mechanism makes DPP-IV inhibitors a key therapeutic class for the management of type 2 diabetes mellitus. nih.gov
An in vitro analysis was conducted to screen phytochemicals from Moringa oleifera for their DPP-IV inhibitory activity. In these tests, this compound demonstrated the highest activity among the components tested, showing a half-maximal inhibitory concentration (IC₅₀) of 798 nM. This finding identifies it as a notable inhibitor of the DPP-IV enzyme, suggesting a clear molecular mechanism for its potential anti-diabetic effects. nih.gov
Table 1: In Vitro DPP-IV Inhibition Data
| Compound | Target Enzyme | Result (IC₅₀) | Source |
| This compound | Dipeptidyl Peptidase IV (DPP-IV) | 798 nM | nih.gov |
Molecular Docking Simulations and Ligand-Protein Interaction Profiling for DPP-IV
The therapeutic potential of this compound, also known as O-Ethyl-4-[(α-l-rhamnosyloxy)benzyl] carbamate, has been explored through computational studies, particularly focusing on its interaction with dipeptidyl peptidase-IV (DPP-IV). nih.gov DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones, making it a key target in the management of type 2 diabetes. nih.govresearchgate.net
Virtual screening and molecular docking analyses have identified this carbamate compound as a promising DPP-IV inhibitor. nih.govresearchgate.net In silico studies simulating the binding of the compound within the active site of the DPP-IV enzyme revealed specific and favorable interactions. The docking analysis showed that the molecule fits within the binding pocket, engaging with key amino acid residues responsible for the enzyme's catalytic activity and substrate recognition. nih.gov
The interaction profile indicates that the compound's ability to inhibit DPP-IV stems from a network of hydrogen bonds and other non-covalent interactions. nih.govnih.gov The rhamnose sugar moiety of the molecule is particularly important, with its hydroxyl groups forming multiple hydrogen bonds with residues in the DPP-IV binding site, including His740, Arg125, Ser630, Asn710, Tyr662, and Tyr547. nih.gov Furthermore, the benzyl (B1604629) portion of the compound contributes to the binding affinity through a π–π stacking interaction with the Phe357 residue. nih.gov These interactions collectively stabilize the compound within the active site, effectively blocking its function.
In vitro validation of these computational findings confirmed the DPP-IV inhibitory activity. The compound demonstrated a half-maximal inhibitory concentration (IC₅₀) of 798 nM, corroborating the potential predicted by the docking simulations. nih.govresearchgate.net
| Type of Interaction | Interacting Residues in DPP-IV | Contributing Moiety of the Compound | Reference |
|---|---|---|---|
| Hydrogen Bonding | His740, Arg125, Ser630, Asn710, Tyr662, Tyr547 | Rhamnose hydroxyl groups | nih.gov |
| π–π Stacking | Phe357 | Benzene (B151609) ring | nih.gov |
| In Vitro Activity (IC₅₀) | 798 nM | nih.govresearchgate.net |
Impact on Glycosylation-Related Biological Pathways and Cellular Signaling
The chemical structure of this compound, featuring a prominent rhamnose sugar component, suggests a potential to interact with and modulate biological pathways related to glycosylation. biosynth.com Glycosylation is a fundamental cellular process involved in protein function, molecular stabilization, and cell signaling. biosynth.com The presence of the glycosidic linkage allows the compound to potentially interface with enzymes and receptors that specifically recognize carbohydrate structures. biosynth.com
The amphipathic nature of the molecule, with hydrophilic hydroxyl groups on the rhamnose moiety and more lipophilic benzylcarbamate portions, may facilitate its interaction with cellular membranes and proteins involved in signaling cascades. vulcanchem.com While direct experimental evidence detailing the specific impact on glycosylation pathways is still emerging, its mode of action is hypothesized to involve the modulation of glycan-recognizing proteins or enzymes that participate in the synthesis or degradation of glycoproteins. biosynth.com This interaction could influence a variety of cellular events where glycan structures are critically important. biosynth.com
Antimicrobial Properties
Evaluation of Inhibitory Effects Against Bacterial and Fungal Pathogens (In Vitro)
This compound belongs to a class of compounds derived from Moringa oleifera that have demonstrated notable antimicrobial properties. researchgate.netajptonline.com While direct studies on this specific ethyl carbamate are limited, research on structurally analogous compounds provides significant insight into its potential antimicrobial activity.
In vitro investigations have been conducted on related compounds such as methyl N-4-(α-l-rhamnopyranosyloxy) benzylcarbamate and 4-(α-L-rhamnosyloxy)-benzyl isothiocyanate (RBI), which share the same core glycosylated benzyl structure. researchgate.netnih.gov These compounds have shown inhibitory effects against a range of pathogenic microbes. researchgate.netnih.gov For instance, methyl N-4-(α-l-rhamnopyranosyloxy) benzylcarbamate was found to have significant antibacterial activity at a concentration of 5 mg/L. researchgate.net The closely related isothiocyanate derivative, RBI, has been tested against several bacterial and fungal species, showing potent activity, particularly against Staphylococcus aureus. nih.gov The antifungal activity of Moringa oleifera extracts, which contain these types of compounds, has also been demonstrated against phytopathogenic fungi like Aspergillus, Penicillium, and Rhizopus species. oamjms.eu
| Compound | Pathogen | Activity (MIC) | Reference |
|---|---|---|---|
| 4-(α-L-rhamnosyloxy)-benzyl isothiocyanate (RBI) | Staphylococcus aureus | 0.005% | nih.gov |
| Escherichia coli | 0.1% | nih.gov | |
| Pseudomonas aeruginosa | 0.5% | nih.gov | |
| Candida albicans | 0.5% | nih.gov | |
| Aspergillus niger | 0.5% | nih.gov | |
| Methyl N-4-(α-l-rhamnopyranosyloxy) benzylcarbamate | Bacterial Pathogens | Significant activity at 5 mg/L | researchgate.net |
Exploration of Mechanisms Disrupting Microbial Growth and Virulence
The mechanisms by which glycosylated benzylcarbamates and related compounds exert their antimicrobial effects are under investigation. Based on studies of similar antimicrobial agents, a primary proposed mechanism is the disruption of microbial cell membrane integrity. nih.gov Damage to the cell membrane can lead to the leakage of essential cytoplasmic contents, such as nucleic acids and proteins, ultimately inhibiting fungal or bacterial reproduction. nih.gov
Another potential mechanism, observed in different benzyl derivatives like benzylphosphonates, involves the modification of bacterial DNA and interference with the structure of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. mdpi.com Given that this compound is isolated from Moringa oleifera, a plant known for a wide array of bioactive compounds, its activity may also stem from synergistic effects or other mechanisms common to phytochemicals, such as enzyme inhibition or disruption of key metabolic pathways essential for pathogen survival.
Anti-inflammatory Effects
Investigation of Cellular and Molecular Targets of Inflammation Pathways
Compounds from Moringa oleifera, including glycosylated carbamates and flavonoids, are recognized for their significant anti-inflammatory properties. ajptonline.comnih.govnih.gov The anti-inflammatory action of this compound is likely mediated through the modulation of key cellular and molecular targets within inflammation pathways.
Research on Moringa extracts and its bioactive constituents has shown that they can inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. Furthermore, a critical mechanism of action is the regulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov Studies have demonstrated that active compounds from Moringa can suppress the phosphorylation and subsequent degradation of IκB-α, an inhibitor of NF-κB. nih.gov This action prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of a cascade of pro-inflammatory genes. nih.gov
Consequently, the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), is significantly reduced at both the mRNA and protein levels. nih.govnih.gov
| Target Pathway/Molecule | Effect | Reference |
|---|---|---|
| NF-κB Pathway | Inhibition of IκB-α phosphorylation and NF-κB nuclear translocation | nih.gov |
| Pro-inflammatory Enzymes | Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) | nih.gov |
| Pro-inflammatory Cytokines | Decreased mRNA expression and production of TNF-α, IL-6, IL-1β | nih.govnih.gov |
| PTGS2 (COX-2) | Suppressed mRNA expression | nih.gov |
In Vitro Assessment in Inflammatory Models
For context, a structurally related isothiocyanate from Moringa oleifera, 4-[(2′-O-acetyl-α-l-rhamnosyloxy)benzyl]isothiocyanate (RBITC), has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophage cells with an IC50 of 0.96 ± 0.23 µM. nih.gov This compound also inhibited the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) at both the protein and mRNA levels. nih.gov However, it is crucial to emphasize that these findings pertain to a different, albeit related, molecule and cannot be directly extrapolated to this compound.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Inflammatory Mediator | Result |
| Nitric Oxide (NO) Production | Not Available | Not Available | Not Available |
| TNF-α Inhibition | Not Available | Not Available | Not Available |
| IL-6 Inhibition | Not Available | Not Available | Not Available |
| COX-2 Expression | Not Available | Not Available | Not Available |
Data specific to this compound is not currently available in the scientific literature.
Antioxidant Mechanisms
The antioxidant potential of this compound is an area of interest, given the recognized antioxidant activity of Moringa oleifera extracts which are rich in phenolic and flavonoid compounds. Current time information in Singapore.vulcanchem.com
There is no specific data available from direct free radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays for the purified this compound compound. Studies on Moringa oleifera extracts have demonstrated significant radical scavenging activity, but these results reflect the combined action of a complex mixture of phytochemicals. vulcanchem.com
Table 2: Direct Free Radical Scavenging Activity of this compound
| Assay | IC50 / Activity |
| DPPH Radical Scavenging | Not Available |
| ABTS Radical Scavenging | Not Available |
| Oxygen Radical Absorbance Capacity (ORAC) | Not Available |
Specific quantitative data for this compound is not currently available in the scientific literature.
Research specifically investigating the effects of this compound on endogenous antioxidant systems and oxidative stress markers is currently absent from the scientific literature. Studies on other natural compounds have shown the ability to modulate enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in cellular and animal models of oxidative stress. scielo.br For instance, a phytosome formulation of curcumin (B1669340) was shown to elevate the activities of these antioxidant enzymes in a model of paracetamol-induced liver injury in mice. scielo.br However, similar mechanistic studies for this compound have not been reported.
Table 3: Effect of this compound on Endogenous Antioxidant Systems
| Enzyme/Marker | Model System | Effect |
| Superoxide Dismutase (SOD) | Not Available | Not Available |
| Catalase (CAT) | Not Available | Not Available |
| Glutathione Peroxidase (GPx) | Not Available | Not Available |
| Glutathione (GSH) Levels | Not Available | Not Available |
| Malondialdehyde (MDA) Levels | Not Available | Not Available |
No specific data on the modulation of endogenous antioxidant systems by this compound is currently available.
Other Investigated Biological Modulations (e.g., Antispasmodic Activity, Hepatoprotective Effects)
The broader traditional use of Moringa oleifera for ailments such as joint pain and liver problems suggests that its constituents may possess antispasmodic and hepatoprotective properties. ajptonline.comnih.gov
There is no information available from receptor binding assays or specific signaling pathway analyses for this compound. The presence of a carbamate group and a glycosidic linkage suggests the potential for interaction with various enzymes and receptors, which is an area for future investigation. biosynth.com
Antispasmodic Activity: Specific studies on the antispasmodic activity of isolated this compound are not found in the current body of scientific literature. The traditional use of Moringa oleifera for conditions that may involve smooth muscle spasms is documented, and some extracts have shown antispasmodic effects, possibly through calcium channel blockade. researchgate.netherbmedpharmacol.com For example, studies on other plant-derived compounds have utilized isolated tissue preparations like rat ileum and trachea to demonstrate antispasmodic effects. mdpi.com However, such specific investigations have not been published for this compound.
Hepatoprotective Effects: Similarly, while Moringa oleifera extracts have been reported to exhibit hepatoprotective effects in animal models of liver injury (e.g., against CCl4 or paracetamol-induced damage), there are no studies that have specifically evaluated the hepatoprotective potential of purified this compound. researchgate.netnih.govresearchgate.net Such studies typically involve measuring serum markers of liver damage (e.g., ALT, AST) and histopathological examination of liver tissue. nih.gov
Table 4: Other Investigated Biological Modulations of this compound
| Biological Activity | Model System | Key Findings |
| Antispasmodic | Not Available | Not Available |
| Hepatoprotective | Not Available | Not Available |
Specific data from cellular or organ-specific studies for this compound are not currently available.
Structure Activity Relationship Sar Studies
Identification of Essential Structural Motifs for Biological Activities
The molecular architecture of Ethyl 4-(rhamnosyloxy)benzylcarbamate consists of three primary motifs: the rhamnose sugar moiety, the benzyl (B1604629) ring, and the ethyl carbamate (B1207046) group. The interplay between these components is fundamental to its bioactivity.
The 4-(Rhamnosyloxy)benzyl Unit: This core structure is shared with other bioactive natural products from Moringa oleifera, such as 4-(α-L-rhamnosyloxy)-benzyl isothiocyanate. The presence of this entire unit is considered critical for activity. Studies on related isothiocyanates have shown that this glycosylated benzyl structure is a potent inducer of neuroprotective and anti-inflammatory effects. researchgate.netnih.govnih.gov The rhamnose sugar, in particular, is not merely a solubilizing group but an active participant in the molecule's interaction with biological targets. nih.govnih.gov Glycosylation, in general, is a common strategy in natural products to modulate the activity, stability, and pharmacokinetic properties of a parent aglycone. nih.govnih.gov
The Carbamate Group: The ethyl carbamate moiety (-NHCOOEt) is a key functional group that differentiates the compound from its isothiocyanate (-NCS) or glucosinolate relatives. While specific SAR studies on the carbamate portion are limited, in medicinal chemistry, carbamates are often used as stable isosteres for amides or esters and are known to participate in hydrogen bonding interactions with biological receptors. Its presence and orientation relative to the benzyl ring are expected to be significant for target binding.
The Rhamnose Hydroxyl Groups: The hydroxyl (-OH) groups on the rhamnose sugar are essential for defining the molecule's polarity and its ability to form hydrogen bonds. Research on semisynthetic derivatives of the related 4-(4'-O-acetyl-α-L-rhamnosyloxy)benzylisothiocyanate has demonstrated that modifications to these hydroxyls significantly impact cytotoxic activity. scielo.brresearchgate.net This suggests that the number, position, and stereochemistry of these hydroxyls are critical for potent bioactivity.
Correlating Substituent Effects with Potency and Selectivity
The influence of substituents on the potency and selectivity of compounds based on the 4-(rhamnosyloxy)benzyl scaffold has been investigated through the synthesis and evaluation of various derivatives, primarily in the isothiocyanate series. These findings offer valuable predictive insights for this compound.
A study involving the creation of semisynthetic derivatives of 4-(4'-O-acetyl-α-L-rhamnosyloxy)benzylisothiocyanate (a compound structurally similar to the target, with an acetyl group on the rhamnose and an isothiocyanate instead of a carbamate) revealed clear SAR trends regarding cytotoxicity against various tumor cell lines. scielo.brresearchgate.net
Key Findings from Isothiocyanate Analogue Studies:
Acetylation of Rhamnose: The addition of acetyl groups to the free hydroxyls on the rhamnose moiety was found to increase cytotoxic activity. For instance, the triacetylated derivative 2 showed enhanced potency against HL-60 and HCT-116 cell lines compared to the parent compound 1 which has only one acetyl group. scielo.brresearchgate.net This suggests that reducing the polarity of the sugar moiety can improve cell permeability and, consequently, cytotoxic effects.
Mesylation of Rhamnose: Introducing mesyl (methanesulfonyl) groups at the 2' and 3' positions of the rhamnose ring (derivative 4 ) also led to a significant increase in cytotoxicity, surpassing both the natural product and the acetylated derivatives in some cell lines. scielo.brresearchgate.net This highlights that bulky, electron-withdrawing groups at these positions are well-tolerated and can enhance potency.
Acylation with Long Chains: In contrast, acylation with long, lipophilic decanoyl chains at the 2' and 3' positions resulted in a complete loss of activity. This indicates that while some increase in lipophilicity is beneficial, excessive bulk and lipophilicity on the sugar moiety are detrimental to cytotoxic activity. scielo.brresearchgate.net
Modification of the Functional Group: Modification of the isothiocyanate group into a hydrazinecarbothioamide (derivative 5 ) or a larger pyridinil-hydrazin-carbothioamide (derivative 3 ) led to inactive compounds. scielo.brresearchgate.net This strongly suggests that the nature of the functional group attached to the benzyl ring (in this case, isothiocyanate) is a primary determinant of cytotoxic activity. By inference, the ethyl carbamate group in this compound is expected to be a critical element for its specific biological profile, which may differ from that of its isothiocyanate cousins.
The table below summarizes the cytotoxic activity (IC₅₀) of the natural isothiocyanate 1 and its semisynthetic derivatives against different human cancer cell lines, illustrating the impact of substituent changes.
| Compound No. | R¹ | R² | R³ | IC₅₀ (µmol L⁻¹) SF-295 | IC₅₀ (µmol L⁻¹) HL-60 | IC₅₀ (µmol L⁻¹) HCT-116 | IC₅₀ (µmol L⁻¹) PC-3 |
| 1 | H | H | H | 10.2 | 10.3 | 11.2 | 15.2 |
| 2 | Ac | Ac | -NCS | 16.0 | 4.4 | 5.3 | 12.0 |
| 4 | Ms | Ms | -NCS | 7.9 | 3.7 | 4.8 | 6.8 |
| 6 | Dec | Dec | -NCS | >37.8 | >37.8 | >37.8 | >37.8 |
| 3 | H | H | Hydrazide | >51.0 | >51.0 | >51.0 | >51.0 |
| 5 | H | H | Thioamide | >64.9 | >64.9 | >64.9 | >64.9 |
| Data sourced from da Silva, F.C. et al. (2017). scielo.br | |||||||
| Ac = Acetyl, Ms = Mesyl, Dec = Decanoyl |
Computational Chemistry Approaches to SAR Elucidation (e.g., QSAR, Molecular Dynamics)
While specific Quantitative Structure-Activity Relationship (QSAR) or molecular dynamics (MD) studies for this compound are not documented in the available literature, these computational techniques are widely applied to understand the SAR of related natural products and glycosylated compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For compounds like this compound, a QSAR model would typically involve calculating various molecular descriptors, such as:
Topological descriptors: Describing atomic connectivity and molecular shape.
Electronic descriptors: Quantifying the distribution of charges, dipole moments, and energies of molecular orbitals.
Hydrophobic descriptors (e.g., LogP): Representing the molecule's lipophilicity, which influences its ability to cross cell membranes.
For related classes of compounds like benzylidene hydrazine (B178648) benzamides and benzoylaminobenzoic acids, QSAR studies have successfully identified key descriptors like hydrophobicity, molar refractivity, and specific electronic properties that govern their anticancer or antibacterial activities. nih.govnih.gov A similar approach could be used to design and predict the activity of new derivatives of this compound.
Molecular Dynamics (MD) and Docking: MD simulations can provide atomic-level insights into the dynamic behavior of this compound and its interaction with a putative protein target over time. Such simulations are particularly valuable for understanding the conformational flexibility of the rhamnose ring and the carbamate linker, and how these dynamics influence binding.
Molecular docking studies, which predict the preferred orientation of a ligand when bound to a target protein, have been applied to the related compound, 4(α-l-rhamnosyloxy)-benzyl isothiocyanate (GMG-ITC). nih.gov These in silico studies can help identify key interactions, such as hydrogen bonds between the rhamnose hydroxyls or the carbamate group and amino acid residues in a binding pocket. For instance, docking studies on rapamycin (B549165) derivatives showed that glycosylation weakened binding to its target proteins by disrupting hydrophobic and hydrogen bonding contacts, which correlated with a decrease in biological activity. nih.gov A similar computational analysis for this compound could elucidate its mechanism of action and guide the rational design of more potent and selective analogues.
Analytical Methodologies for Research and Quantification
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) stands as the primary analytical tool for the separation, identification, and quantification of Ethyl 4-(rhamnosyloxy)benzylcarbamate from complex mixtures such as plant extracts. Its high resolution and sensitivity make it ideal for analyzing non-volatile, polar compounds like this glycosidic carbamate (B1207046).
HPLC systems are commonly coupled with various detectors for the analysis of compounds from Moringa oleifera.
UV-Vis and Diode Array Detection (DAD): this compound possesses a benzyl (B1604629) moiety, which contains a chromophore that absorbs ultraviolet (UV) light. This characteristic allows for its detection and quantification using a UV-Vis or a Diode Array Detector (DAD). A DAD offers the advantage of acquiring the full UV-Vis spectrum of the eluting peak, which aids in peak purity assessment and compound identification. The UV spectrum of extracts from Moringa oleifera shows absorption maxima that can be leveraged for detection. researchgate.netresearchgate.net For related glycosidic compounds from Moringa, detection wavelengths are often set around 220 nm for higher sensitivity or 275 nm for greater selectivity. cimap.res.in
Mass Spectrometric (MS) Interfacing: For unambiguous identification and structural elucidation, HPLC is frequently interfaced with a mass spectrometer (HPLC-MS). Electrospray ionization (ESI) is a suitable soft ionization technique for a polar, thermally labile molecule like this compound. High-resolution mass spectrometry (HR-MS) can provide the exact mass of the molecule, confirming its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) further aids in structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. In the analysis of structurally similar nitrile glycosides from Moringa, such as niazirin, specific precursor-to-product ion transitions have been identified, which is a technique that could be applied to this compound for highly selective quantification using multiple reaction monitoring (MRM). researchgate.net
Developing a robust and reliable HPLC method is essential for the accurate quantification of this compound. The process involves the optimization of chromatographic conditions and subsequent validation according to established guidelines.
Method Development: Reversed-phase HPLC is the most common mode used for separating polar glycosides from Moringa oleifera. A typical method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (often with a pH modifier like acetic or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govoup.com A gradient elution, where the proportion of the organic solvent is increased over time, is generally required to achieve good separation of the various phytochemicals present in a plant extract. oup.com
The following table outlines typical parameters for an HPLC method suitable for the analysis of this compound, based on methods developed for similar compounds from Moringa oleifera. cimap.res.inresearchgate.netoup.comscienceasia.org
| Parameter | Typical Value / Condition |
| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic or Acetic AcidB: Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Flow Rate | 0.7 - 1.0 mL/min |
| Column Temperature | 25 - 45 °C |
| Detection | DAD (220 - 280 nm) or ESI-MS |
| Injection Volume | 10 - 20 µL |
Method Validation: For research applications, the developed HPLC method should be validated to ensure its performance. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.govscienceasia.org This ensures that the data generated are reliable and reproducible for comparing the content of this compound across different samples or experimental conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, this compound is a large, polar, and non-volatile glycoside due to its sugar moiety and carbamate group. Therefore, it is not directly amenable to GC-MS analysis without chemical derivatization.
While GC-MS has been used to identify various volatile compounds in Moringa tissues, this specific carbamate is not among the reported analytes. mdpi.com A derivatization process to make the compound more volatile and thermally stable would be required, but this adds complexity and potential for analytical error. Consequently, GC-MS is not a standard or practical methodology for the direct analysis of this compound.
Capillary Electrophoresis (CE) Techniques for High-Throughput Analysis
Capillary Electrophoresis (CE) offers advantages such as high separation efficiency, short analysis times, and low consumption of sample and reagents, making it suitable for high-throughput screening. CE separates analytes based on their electrophoretic mobility in an electric field.
Given its polar nature and the ability to carry a charge under certain pH conditions, this compound is theoretically a candidate for CE analysis. Techniques such as Micellar Electrokinetic Chromatography (MEKC), a mode of CE, are particularly effective for separating mixtures of neutral and charged compounds. However, a review of the current scientific literature does not indicate that CE-based methods have been specifically developed or applied for the analysis of this compound. While the technique holds potential, HPLC remains the established and more widely documented method for its research and quantification.
Perspectives and Future Research Directions
Discovery of Novel Biological Targets and Therapeutic Applications
Future research into Ethyl 4-(rhamnosyloxy)benzylcarbamate is centered on identifying novel biological targets and expanding its therapeutic applications. The compound is currently under investigation for its potential in conditions where the modulation of glycosylation and carbohydrate interactions is a key factor. biosynth.com Its mode of action is thought to involve interactions with enzymes and receptors that recognize glycosidic linkages, thereby influencing cellular signaling and protein function. biosynth.com
Potential therapeutic avenues include metabolic disorders, cancer, and other diseases where glycan pathways are implicated. biosynth.com Research on similar carbamate (B1207046) derivatives isolated from Moringa oleifera has indicated potential anticancer activity. vulcanchem.com Specifically, in studies related to oral squamous cell carcinoma, these related compounds appear to trigger programmed cell death by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins. vulcanchem.com Furthermore, the structural similarity of this compound to other bioactive compounds like 4-(α-L-Rhamnopyranosyloxy)-benzylglucosinolate suggests the possibility of overlapping biological activities, such as anti-inflammatory or antiproliferative effects. vulcanchem.com The broader class of carbamate compounds is also a source of inspiration; for instance, novel carbamate derivatives are being designed as multi-target agents for Alzheimer's disease, exhibiting neuroprotective, antioxidative, and anti-inflammatory properties. nih.gov
Advanced In Vitro and In Vivo (Non-Human) Model Development for Efficacy Assessment
To accurately assess the efficacy of this compound, future studies must move beyond traditional two-dimensional (2D) cell cultures, which often fail to replicate complex physiological environments. researchgate.netnih.gov The development and application of advanced in vitro models are essential for generating more reliable and predictive data.
Three-dimensional (3D) cell culture models, such as spheroids and organoids, more closely mimic the in vivo microenvironment, including cell-to-cell interactions and tissue architecture. researchgate.net These models are becoming the standard for evaluating the anticancer activity of natural products and their derivatives, as they can yield results that differ markedly from those of 2D cultures. researchgate.net Even more sophisticated platforms, known as complex in vitro models (CIVMs) or organ-on-a-chip technologies, integrate multiple cell types, mechanical forces, and fluid flow to emulate the function of an entire organ. nih.govnih.gov Such systems are invaluable for preclinical screening, offering more accurate predictions of a drug's efficacy and potential toxicity. nih.govresearchgate.net
For in vivo assessment, non-human models remain crucial. Based on research into related compounds, appropriate models could include xenograft models in mice to test antitumor effects or specialized models to evaluate neuroprotective properties, such as the scopolamine-induced cognitive impairment model used for other carbamates. nih.govacs.org Animal models have also been used to confirm the antioxidant capacity of compounds from Moringa oleifera extracts. researchgate.net The use of these advanced models will be critical in building a comprehensive profile of the biological activity of this compound.
Strategies for Enhancing Bioactivity and Specificity through Molecular Modification
Molecular modification is a cornerstone of drug discovery, used to enhance the therapeutic properties of a lead compound. mdpi.com this compound is itself a product of such a strategy, being a synthetic derivative of natural rhamnosides designed to have specific properties. biosynth.com Future research will likely explore further modifications to optimize its bioactivity and target specificity.
Glycosylation is a powerful tool in this regard; altering the sugar moiety can significantly improve a compound's solubility, stability, and biological activity. mdpi.commdpi.comresearchgate.net One clear strategy involves the modification of the existing rhamnose sugar. An example is the creation of acetylated derivatives, such as O-Ethyl-4-[(2',3',4'-tri-O-acetyl-alpha-L-rhamnosyloxy)benzyl]carbamate. vulcanchem.com The acetylation of the hydroxyl groups alters the compound's physicochemical properties, which can in turn modify its pharmacokinetic profile and biological effects. vulcanchem.com Other strategies could involve changing the carbamate portion or adding different functional groups to the benzyl (B1604629) ring to improve target engagement and drug-like properties, a technique successfully used in the development of other carbamate-based therapeutic agents. nih.gov
Comparison of this compound and its Acetylated Derivative
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic Understanding
To gain a comprehensive understanding of how this compound functions within a biological system, the integration of "omics" technologies is indispensable. sciopen.comnih.gov These hypothesis-generating approaches provide a holistic view of the molecular changes induced by a compound. nih.gov
Proteomics can be used to identify the direct molecular targets of the compound. researchgate.net A powerful technique known as activity-based protein profiling (ABPP) utilizes chemical probes derived from a lead compound to label and identify specific enzyme targets within the entire proteome, thereby clarifying its mechanism of action. researchgate.net
Metabolomics , the large-scale study of small molecules or metabolites, can provide a functional readout of the physiological state of a cell or organism. researchgate.netnih.gov By analyzing the changes in the metabolome following treatment with this compound, researchers can uncover which metabolic pathways are affected, offering crucial insights into its downstream effects. nih.gov
Standardization and Quality Control Protocols for Research Materials
The reliability and reproducibility of research findings depend heavily on the quality and consistency of the materials used. For a compound like this compound, which is derived from natural product precursors, establishing rigorous standardization and quality control (QC) protocols is paramount. frontiersin.orgnih.gov Natural products are inherently variable, and this variability can carry through to their derivatives if not properly controlled. nih.gov
Future work must involve the development of robust QC protocols that cover all stages, from synthesis to storage. researchgate.net This includes:
Validated Analytical Methods: Employing and validating techniques like high-performance liquid chromatography (HPLC) to confirm the identity, purity, and concentration of the compound. researchgate.netnii.ac.jp
Establishment of Reference Standards: The compound is already used as a reference standard in analytical chemistry, which necessitates stringent purity criteria (e.g., >98%) and defined storage conditions (e.g., 2-8°C) to ensure its stability and integrity. vulcanchem.com
Comprehensive Characterization: Ensuring each batch is consistent through detailed characterization. For complex mixtures or derivatives, this may involve combining chemical profiling with multivariate statistical analysis to ensure batch-to-batch conformity. researchgate.net
Adherence to such protocols will guarantee that data generated in different studies are comparable and reliable, which is fundamental for advancing the compound toward any potential therapeutic application. frontiersin.org
Table of Mentioned Compounds
Q & A
Q. What are the common synthetic routes for Ethyl 4-(rhamnosyloxy)benzylcarbamate?
this compound can be synthesized via carbamate coupling reactions. For example, T3P (propane phosphonic acid anhydride) and diisopropyl ethyl amine are used to activate hydroxylamine intermediates, followed by purification via flash column chromatography . Multi-step syntheses often involve protecting group strategies (e.g., tert-butyl carbamates) and rhamnosyloxy incorporation via glycosylation . Reaction optimization may require stoichiometric excess of amines to drive carbamate formation .
Q. How is this compound characterized in synthetic chemistry?
Characterization typically involves NMR for structural confirmation (e.g., benzylic protons at δ 4.41–4.83 ppm) and mass spectrometry (APCI+ or ESI-QTOF) to verify molecular ions (e.g., m/z 223.0 [M+H]+) . Purity is assessed via HPLC or UPLC, with retention times and gradient elution protocols tailored to isolate polar glycosylated derivatives .
Q. What natural sources produce this compound?
This compound is identified in Moringa oleifera leaf extracts as part of phytochemical profiling. Natural occurrence is confirmed via LC-MS and NMR-based dereplication, often alongside other rhamnosylated phenols and glucosinolates .
Q. What safety precautions are necessary when handling this compound?
Lab handling requires PPE (gloves, goggles) due to potential respiratory irritation (H335) and skin corrosion (H315). Work should be conducted under fume hoods to avoid aerosolized dust, and spills managed via dichloromethane extraction followed by neutralization .
Advanced Research Questions
Q. What role does this compound play in iron-catalyzed acylation reactions?
In iron-catalyzed systems, it acts as an amine reservoir, releasing free amines under acidic conditions (e.g., pivalic acid). This drives transacylation reactions, enabling efficient amide bond formation with esters. Excess amine (1.5 equiv.) is critical for high yields (~83%) .
Q. How to analyze reaction byproducts during its synthesis?
UPLC-ESI-QTOF detects intermediates like acetylacetone and phenylmethanimine, while GC-MS identifies volatile byproducts (e.g., phenol). Multi-technique workflows are recommended to resolve co-eluting species in complex matrices .
Q. How do structural modifications of benzylcarbamate derivatives affect HDAC inhibition?
Substituents on the benzyl group (e.g., alkylation, fluorination) modulate HDAC isoform selectivity. For example, tert-butyl carbamate derivatives (e.g., compound 24) show enhanced potency (IC < 50 nM) due to improved hydrophobic interactions with the enzyme’s active site .
Q. What challenges arise in isolating this compound from natural extracts?
Co-elution with structurally similar phenols (e.g., chlorogenic acid) requires high-resolution chromatography (e.g., preparative HPLC with C18 columns). Solid-phase extraction (SPE) using mixed-mode resins can enrich carbamates prior to NMR analysis .
Q. How to optimize synthetic yield in multi-step routes?
Key strategies include:
- Using coupling agents like T3P for efficient carbamate formation (85% yield) .
- Protecting rhamnosyl hydroxyls with acetyl groups to prevent side reactions during glycosylation .
- Employing Fe(acac) catalysts to reduce reaction times and improve regioselectivity .
Q. How to evaluate its stability under varying pH conditions?
Acidic conditions (e.g., HSO) trigger ethanolysis, releasing benzylamine, while basic conditions may hydrolyze the carbamate moiety. Stability is monitored via NMR (disappearance of ethyl ester signals) and LC-MS tracking of degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
